molecular formula C24H36B3F3O6 B1612801 2,2',2''-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 408492-24-0

2,2',2''-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B1612801
CAS No.: 408492-24-0
M. Wt: 510 g/mol
InChI Key: GPMPPJKUOMDMAS-UHFFFAOYSA-N
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Description

2,2',2''-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound characterized by its trifluorobenzene core and multiple boronic acid derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid groups make it a versatile reagent for cross-coupling reactions, which are essential in organic synthesis.

Biology

In biological research, this compound is used in the study of enzyme inhibitors and as a tool for probing biological systems. Its ability to bind to specific biomolecules makes it valuable for understanding biological processes.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic agents.

Industry

In industry, this compound is used in the development of advanced materials and coatings. Its properties make it suitable for applications requiring high thermal stability and chemical resistance.

Mechanism of Action

Target of Action

The primary target of the compound 2,2’,2’'-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), also known as 2,4,6-Trifluorobenzene-1,3,5-triboronic acid, pinacol ester, is the formation of carbon-carbon bonds. This compound is a boron reagent used in Suzuki–Miyaura coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boron reagent is transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudohalide under the action of a palladium catalyst . The downstream effects include the formation of biaryl compounds, which are important in various fields such as pharmaceuticals and materials science .

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, including biaryl compounds . These compounds have wide applications in various fields, including pharmaceuticals and materials science .

Action Environment

The action, efficacy, and stability of 2,2’,2’'-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can be performed in various solvents . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process starting with 2,4,6-trifluorobenzene as the core structure. The boronic acid derivatives are introduced through a series of reactions involving boronic esters and appropriate catalysts. The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : The boronic acid groups can be oxidized to form boronic acids or borates.

  • Reduction: : Reduction reactions can be used to modify the trifluorobenzene core.

  • Substitution: : Substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often require specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Boronic acids and their derivatives: : These compounds share the boronic acid functional group and are used in similar applications.

  • Trifluorobenzene derivatives: : These compounds have a similar core structure and are used in various chemical and biological applications.

Uniqueness

What sets 2,2',2''-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) apart is its trifluorobenzene core combined with multiple boronic acid groups, providing unique reactivity and versatility compared to other similar compounds.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2,4,6-trifluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36B3F3O6/c1-19(2)20(3,4)32-25(31-19)13-16(28)14(26-33-21(5,6)22(7,8)34-26)18(30)15(17(13)29)27-35-23(9,10)24(11,12)36-27/h1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMPPJKUOMDMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2F)B3OC(C(O3)(C)C)(C)C)F)B4OC(C(O4)(C)C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36B3F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609742
Record name 2,2',2''-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408492-24-0
Record name 2,2',2''-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',2''-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 2
Reactant of Route 2
2,2',2''-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 3
Reactant of Route 3
2,2',2''-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 4
Reactant of Route 4
2,2',2''-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 5
Reactant of Route 5
2,2',2''-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 6
Reactant of Route 6
2,2',2''-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

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